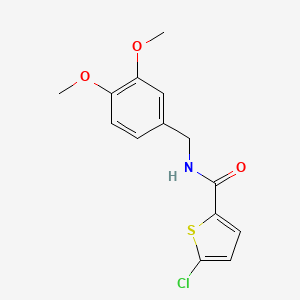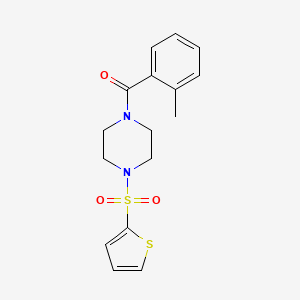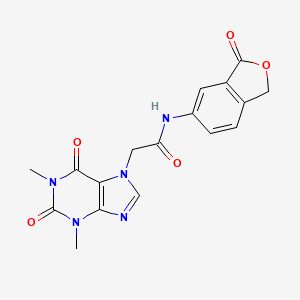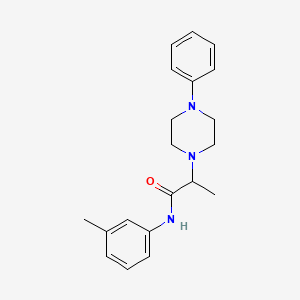![molecular formula C17H15NO5 B4434124 8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Übersicht
Beschreibung
8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one (referred to as DMQX) is a potent competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to understand the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
DMQX is a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission in the central nervous system. DMQX binds to the glutamate receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the ion channel and the reduction of the excitatory synaptic transmission.
Biochemical and Physiological Effects
DMQX has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to reduce the excitability of neurons, inhibit the induction of long-term potentiation (LTP), and block the development of epileptic seizures. DMQX has also been shown to have analgesic effects in animal models of pain and to reduce the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which allows for the specific inhibition of glutamate receptors without affecting other neurotransmitter systems. DMQX is also stable and can be easily synthesized and purified. However, DMQX has some limitations for lab experiments. It has a relatively short half-life and requires frequent administration to maintain its effect. DMQX can also have off-target effects on other glutamate receptor subtypes and ion channels.
Zukünftige Richtungen
DMQX has been an important tool in the study of glutamate receptors and their role in various physiological and pathological conditions. However, there are still many unanswered questions about the mechanisms of glutamate receptor function and their interactions with other neurotransmitter systems. Future research directions could include the development of more selective and long-acting antagonists of glutamate receptors, the investigation of the role of glutamate receptors in neuroinflammation and neuroprotection, and the exploration of the potential therapeutic applications of glutamate receptor modulation in neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
DMQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. DMQX has also been used to study the effects of glutamate receptors on pain perception and drug addiction.
Eigenschaften
IUPAC Name |
8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-14-3-2-9(4-13(14)19)10-6-17(20)18-12-7-16-15(5-11(10)12)22-8-23-16/h2-5,7,10,19H,6,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAAZFNSTGDKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)




![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4434088.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4434103.png)

![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylacetamide](/img/structure/B4434118.png)
